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Compound of Interest

Compound Name: MLN8054 sodium

Cat. No.: B15583538

MLN8054 sodium is a potent and selective small-molecule inhibitor of Aurora A kinase, a key
regulator of mitotic progression.[1][2] Its development as a potential antineoplastic agent has
provided valuable insights into the therapeutic targeting of mitotic kinases. This technical guide
provides an in-depth overview of the chemical structure, properties, mechanism of action, and
experimental data related to MLN8054, tailored for researchers, scientists, and drug
development professionals.

Chemical Structure and Properties

MLN8054 is a complex heterocyclic compound belonging to the benzazepine class.[3] The
sodium salt form enhances its solubility for administration.

Table 1: Physicochemical Properties of MLN8054 and its Sodium Salt
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Property Value Source

MLN8054

Chemical Formula C25H15CIF2N402 [2][4][5]

Molecular Weight 476.86 g/mol [2][41[5]
4-((9-chloro-7-(2,6-
difluorophenyl)-5H-

IUPAC Name o ] [2]
pyrimido[5,4-d][6]benzazepin-
2-yl)amino)benzoic acid

CAS Number 869363-13-3 21141171
C1C2=CN=C(N=C2C3=C(C=C
(C=C3)CIl)C(=N1)C4=C(C=CC

SMILES [5]
=C4F)F)NC5=CC=C(C=C5)C(
=0)0
>39.05 mg/mL in DMSO, <2.25

Solubility mg/mL in EtOH, <2.39 mg/mL [5]

in H20

MLN8054 Sodium

Chemical Formula C25H14CIF2N4NaO2 [8]

Molecular Weight 498.8 g/mol [8]
sodium 4-[[9-chloro-7-(2,6-
difluorophenyl)-5H-

IUPAC Name o ] [8]
pyrimido[5,4-d][6]benzazepin-
2-yllamino]benzoate

CAS Number 869366-15-4 [3][8]

Mechanism of Action and Signaling Pathway

MLN8054 is an ATP-competitive inhibitor of Aurora A kinase.[4][6][9] Aurora Ais a
serine/threonine kinase that plays a critical role in several mitotic events, including centrosome
maturation and separation, and the assembly of the mitotic spindle.[1][6][10] Dysregulation and
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overexpression of Aurora A are common in many human cancers and are associated with
tumor progression.[10][11]

By inhibiting Aurora A, MLN8054 disrupts the proper assembly and function of the mitotic
spindle, leading to defects in chromosome alignment and segregation.[1][6] This triggers the
spindle assembly checkpoint, causing a delay in mitosis or mitotic arrest, which can ultimately
lead to apoptosis (programmed cell death) or cellular senescence in cancer cells.[9][11][12]
MLN8054 demonstrates selectivity for Aurora A over the closely related Aurora B kinase.[4][11]

Below is a diagram illustrating the Aurora A signaling pathway and the inhibitory effect of
MLN8054.
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Aurora A Signaling Pathway and MLN8054 Inhibition
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Caption: Aurora A kinase signaling in mitosis and its inhibition by MLN8054.

Preclinical and Clinical Data
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In Vitro Activity

MLN8054 has demonstrated potent inhibitory activity against recombinant Aurora A kinase and
has shown to inhibit the proliferation of a diverse range of human tumor cell lines.

Table 2: In Vitro Inhibitory Activity of MLN8054

Assay Target/Cell Line IC50 / GI50 Source
Kinase Assay Recombinant AuroraA 4 nM [417113]
Kinase Assay Zecombinant Aurora 172 nM 41071
Cell Proliferation HCT-116 (Colon) 0.11 - 0.22 uM [417111]
Cell Proliferation SwW480 (Colon) 0.19 uM [7]

Cell Proliferation DLD-1 (Colon) 0.23 uM [7]

Cell Proliferation PC-3 (Prostate) 1.43 uM [417111]
Cell Proliferation Calu-6 (Lung) 0.54 uM [7]

Cell Proliferation H460 (Lung) 0.51 uM [7]

Cell Proliferation MCF-7 (Breast) 0.27 uM [7]

Cell Proliferation MDA-MB-231 (Breast) 0.44 uM [7]

Cell Proliferation SKOV3 (Ovarian) 0.63 uM [7]

In Vivo Efficacy in Xenograft Models

Oral administration of MLN8054 has been shown to significantly inhibit tumor growth in various
human tumor xenograft models in mice.[11][14]

Table 3: In Vivo Antitumor Efficacy of MLN8054 in Xenograft Models
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. Tumor Growth
Tumor Model Dosing Schedule o Source
Inhibition (TGI)

10 mg/kg, QD, 21

HCT-116 (Colon) 76% [4][15]
days
30 mg/kg, QD, 21

HCT-116 (Colon) 84% [4][11][15]
days
30 mg/kg, BID, 21

HCT-116 (Colon) 96% [11][15]
days
30 mg/kg, BID,

HCT-116 (Colon) ] 103% [14]
continuous

30 mg/kg, BID, 10
HCT-116 (Colon) 83% [14]
days on/10 days off

30 mg/kg, BID, 5 days
HCT-116 (Colon) 7% [14]
on/5 days off

60 mg/kg, BID, 3 days
HCT-116 (Colon) 73% [14]
on/7 days off

30 mg/kg, BID,
PC-3 (Prostate) ) 119% [14]
continuous
30 mg/kg, BID,
Calu-6 (Lung) ] 84% [14]
continuous
Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized
the absorption, distribution, metabolism, and excretion of MLN8054.

Table 4: Pharmacokinetic Parameters of MLN8054
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Species Dose Tmax (hours) t1/2 (hours) Source

Rat 1 mg/kg IV - 4.2 [16]

Rat 10 mg/kg PO - - [16]

Human 10-20 mg QD 1-2 30-40 [6][17][18]
Human 25-80 mg QID - 30-40 [61[17][18][19]

Clinical Safety and Tolerability

Phase | clinical trials of MLN8054 in patients with advanced solid tumors have been conducted
to determine its safety, tolerability, and maximum tolerated dose (MTD).[6][17][19][20] The
dose-limiting toxicities (DLTs) were primarily reversible somnolence, attributed to off-target
binding to the GABA-A receptor.[9][20][21] Other reported adverse events included
transaminitis and mucositis.[6][17]

Experimental Protocols
In Vitro Kinase Assay

Objective: To determine the inhibitory activity of MLN8054 against recombinant Aurora A and B
kinases.

Methodology:

Recombinant murine Aurora A and B proteins are expressed in Sf9 insect cells and purified.
[4][13]

e The kinase reaction is typically performed in a buffer containing HEPES or Tricine, MgClI2,
DTT, and a peptide substrate.[13]

e For Aurora A, a biotinylated peptide substrate (e.g., Biotin-GLRRASLG) is used.[4][13]
e The reaction is initiated by the addition of [y-33P]ATP.[13]

 After incubation, the amount of phosphorylated substrate is quantified using a method like a
flash plate assay.[13]
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IC50 values are calculated by measuring the concentration of MLN8054 required to inhibit
50% of the kinase activity.

Cell Proliferation Assay

Objective: To assess the effect of MLN8054 on the proliferation of cancer cell lines.

Methodology:

Tumor cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of MLN8054 or vehicle control (DMSO) for
72-96 hours.[4][11]

Cell proliferation is measured using a BrdU (bromodeoxyuridine) incorporation ELISA kit,
which detects DNA synthesis in proliferating cells.[4][11]

GI50 (concentration for 50% growth inhibition) values are determined from the dose-
response curves.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of orally administered MLN8054 in a mouse

model.

Methodology:

Human tumor cells (e.g., HCT-116, PC-3) are implanted subcutaneously into the flank of
immunodeficient mice (e.g., nude mice).[4][11][14]

When tumors reach a specified volume, mice are randomized into treatment and control
groups.

MLN8054 is formulated (e.g., in 10% hydroxypropyl-B-cyclodextrin with 5% sodium
bicarbonate) and administered orally (p.0.) at various doses and schedules (e.g., once daily
(QD) or twice daily (BID)).[11][14]

The control group receives the vehicle.
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e Tumor volumes are measured regularly using calipers (Volume = Length x Width"2 x 0.5).
[11]

» Animal body weight and general health are monitored as indicators of toxicity.
» At the end of the study, tumor growth inhibition (TGI) is calculated.[11][15]

Below is a diagram representing a typical workflow for an in vivo xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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